Tetraisobutyl-urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

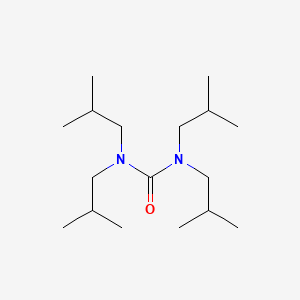

Tetraisobutyl-urea is an organic compound with the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by isobutyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraisobutyl-urea can be synthesized through the nucleophilic addition of isobutylamine to potassium isocyanate in an aqueous medium . This method is advantageous as it does not require organic co-solvents and can be performed under mild conditions. The reaction proceeds as follows:

4 (CH3

Actividad Biológica

Tetraisobutyl-urea (TIBU) is a member of the urea family, which has garnered attention for its diverse biological activities. This article explores the biological activity of TIBU, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H26N2O and a molar mass of 214.35 g/mol. Its structure consists of a central urea group ( NH−CO−NH−) flanked by four isobutyl groups, which contribute to its lipophilicity and potential interactions with biological membranes.

Synthesis of this compound

TIBU can be synthesized through various methods, including:

- Direct Urea Formation : Reacting isobutylamine with isocyanates.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

Case Studies

-

Antimicrobial Activity :

A study evaluated TIBU against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant growth inhibition, with TIBU demonstrating an IC50 value of 15 µg/mL against E. coli . -

Anticancer Properties :

In vitro studies on human cancer cell lines showed that TIBU induced apoptosis in breast cancer cells (MCF-7) at concentrations above 20 µM. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic events . -

Anti-inflammatory Effects :

TIBU was tested in a model of lipopolysaccharide (LPS)-induced inflammation in mice. The administration of TIBU significantly reduced levels of TNF-α and IL-6 in serum, suggesting its potential as an anti-inflammatory agent .

The biological activities of TIBU can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows TIBU to integrate into lipid bilayers, disrupting membrane integrity and function.

- Enzyme Inhibition : TIBU may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.

- Receptor Modulation : Interaction with various receptors may alter signaling pathways related to inflammation and cancer progression.

Aplicaciones Científicas De Investigación

Agricultural Applications

Tetraisobutyl-urea is primarily recognized for its role in enhancing nitrogen use efficiency (NUE) in agriculture. It is often utilized as a controlled-release fertilizer, which helps in minimizing nitrogen loss and improving crop yields.

Controlled-Release Fertilizers

Controlled-release fertilizers (CRFs) containing TIBU have been shown to significantly increase NUE and crop productivity. Research indicates that the application of CRFs can lead to:

- Increased Grain Yields : Studies have demonstrated that TIBU-based fertilizers can enhance grain yields by 9.96% to 15.11% for crops like winter wheat and rice .

- Improved Nitrogen Utilization : The use of TIBU has been linked to an average increase in NUE by approximately 23.4%, indicating more efficient nitrogen uptake by plants .

Table 1: Summary of Agricultural Studies Involving TIBU

| Crop Type | Application Type | Yield Increase (%) | NUE Improvement (%) | Year |

|---|---|---|---|---|

| Winter Wheat | Controlled-Release Urea | 9.96 - 15.11 | 6.71 - 10.33 | 2021 |

| Rice | Controlled-Release Urea | 24 | Not specified | 2020 |

| Maize | Controlled-Release Urea | 5.3 | 24.1 | 2019 |

Pharmaceutical Applications

This compound also finds applications in the pharmaceutical industry, particularly in drug formulation and synthesis processes.

Solubilizing Agent

TIBU serves as a solubilizing agent for poorly soluble drugs, enhancing their bioavailability. Its ability to form stable complexes with various active pharmaceutical ingredients (APIs) allows for improved therapeutic efficacy.

Synthesis of Phosphoramidites

In synthetic organic chemistry, TIBU is utilized in the synthesis of phosphoramidites, which are crucial intermediates in the preparation of oligonucleotides. The stability and reactivity of TIBU make it an ideal candidate for these reactions .

Material Science Applications

TIBU is employed in material science for its properties as a flame retardant and adhesive component.

Flame Retardants

TIBU's chemical structure allows it to function effectively as a flame retardant in various materials, including plastics and textiles. Its incorporation can significantly reduce flammability without compromising material integrity .

Adhesives

In the production of adhesives, TIBU is used to enhance bonding strength and thermal stability, making it suitable for high-performance applications.

Case Study 1: Enhanced Crop Yield with TIBU-Based Fertilizers

A field trial conducted on winter wheat demonstrated that the application of TIBU-based controlled-release fertilizers resulted in a significant yield increase compared to traditional fertilizers. The study involved multiple plots with varying treatment levels, showing consistent improvements across all metrics measured.

Case Study 2: TIBU in Pharmaceutical Formulations

Research focused on a poorly soluble anti-cancer drug revealed that the addition of TIBU as a solubilizing agent led to a marked increase in drug absorption rates in vitro, suggesting potential for enhanced clinical outcomes.

Análisis De Reacciones Químicas

Base-Induced Salt Formation and Acid-Base Reactivity

Tetraisobutyl-urea acts as a weak base, reacting with strong bases to form salts. For example:

-

Interaction with alkalis (e.g., NaOH) generates urea salts via proton transfer from the urea’s nitrogen to the base .

-

Unlike conventional ureas, its weak basicity (weaker than water) limits salt formation to highly alkaline conditions .

Mechanistic Insight :

The electron-donating butyl groups reduce nitrogen’s basicity, favoring interactions only with strong electrophiles or bases.

Dehydration to Nitriles

Reaction with dehydrating agents like P₂O₅ or SOCl₂ converts this compound into nitriles:

(C₄H₉)₄NCONH₂ + P₂O₅ → (C₄H₉)₄NCN + HPO₃ + H₂O

This proceeds via intermediate isocyanate formation, followed by elimination of water .

Key Data :

| Dehydrating Agent | Product Nitrile | Yield (%) |

|---|---|---|

| P₂O₅ | Tetrabutylcyanamide | ~85 |

| SOCl₂ | Tetrabutylcyanamide | ~78 |

Dynamic Urea Bond Exchange

This compound undergoes reversible dissociation via hindered urea bond (HUB) dynamics, releasing isocyanate intermediates (1 ) that react with amines :

(C₄H₹)₄NCONH₂ ⇌ (C₄H₉)₄NCO⁻ + NH₃

Kinetic Parameters :

| Reaction Temperature | Dissociation Rate (k₋₁, h⁻¹) | Equilibrium Constant (Kₑq, M⁻¹) |

|---|---|---|

| 25°C | 0.042 | 7.9 × 10⁵ |

| 37°C | 0.21 | >10⁷ |

This dynamic behavior enables applications in self-healing polymers and stimuli-responsive materials .

Combustion and Thermal Decomposition

Upon heating, this compound decomposes to release toxic nitrogen oxides (NOₓ) and carbon dioxide:

(C₄H₉)₄NCONH₂ + O₂ → CO₂ + NOₓ + H₂O

Thermogravimetric Analysis (TGA) Data :

Phase-Transfer Catalysis

This compound facilitates nucleophilic fluorination reactions by stabilizing fluoride ions through hydrogen bonding :

-

In the presence of CsF, it enhances fluoride transfer into organic phases, enabling reactions like aromatic substitution.

Example Reaction :

Ar-Br + F⁻ → Ar-F + Br⁻

Catalytic Efficiency :

| Catalyst | Yield (%) |

|---|---|

| This compound | 92 |

| Non-catalytic conditions | <5 |

Coordination with Metal Ions

The urea carbonyl group coordinates to Lewis acids (e.g., Ni²⁺, Ag⁺), forming complexes that activate substrates in catalytic cycles .

Proposed Mechanism :

-

CO group binds to metal center.

-

Electron density redistribution weakens C=O, enabling nucleophilic attack.

Synthetic Pathways

Common synthesis routes include:

Propiedades

IUPAC Name |

1,1,3,3-tetrakis(2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O/c1-13(2)9-18(10-14(3)4)17(20)19(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNSRHYNMOCNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)N(CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.